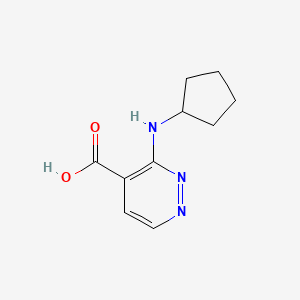

3-(Cyclopentylamino)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(cyclopentylamino)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGDEFLPBLKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Halogenated Pyridazine Preparation | Starting pyridazine derivatives with halogen (e.g., Cl, Br) at position 3 | Provides electrophilic site for substitution |

| Amination | Cyclopentylamine, polar aprotic solvent (e.g., dimethylformamide), base (e.g., triethylamine) | Nucleophilic substitution to introduce cyclopentylamino group |

| Hydrolysis/Oxidation | Aqueous acid/base or oxidizing agents (e.g., KMnO4, H2O2) | Conversion of ester or precursor to carboxylic acid |

| Purification | Crystallization, chromatography | Isolation of pure 3-(Cyclopentylamino)pyridazine-4-carboxylic acid |

Solvents: Dimethylformamide (DMF), dichloromethane, or acetonitrile are commonly used due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.

Bases: Triethylamine or sodium bicarbonate may be used to neutralize acid byproducts and maintain reaction pH.

Temperature: Reactions are generally conducted at mild to moderate temperatures (room temperature to 80°C) to balance reaction rate and selectivity.

Industrial Production Techniques

Industrial synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact. Techniques include:

Continuous Flow Reactors:

These allow precise control over reaction parameters (temperature, mixing, residence time) and facilitate scale-up from laboratory to production scale.Automated Synthesis Platforms:

Automation improves reproducibility and reduces human error, enabling consistent batch quality.Optimization of Reaction Parameters:

Parameters such as solvent choice, reagent concentration, temperature, and reaction time are systematically optimized to enhance conversion rates and minimize side products.

Chemical Reaction Analysis

The compound can undergo various transformations, but the preparation focuses on substitution and functional group manipulations:

| Reaction Type | Reagents | Purpose in Synthesis |

|---|---|---|

| Nucleophilic Substitution | Cyclopentylamine, base | Introduce cyclopentylamino group at pyridazine 3-position |

| Hydrolysis | Acidic or basic aqueous media | Convert esters or intermediates to carboxylic acid |

| Oxidation | Potassium permanganate, hydrogen peroxide | Introduce or modify carboxylic acid functionality |

Research Findings and Data Summary

Yield and Purity:

Optimized nucleophilic substitution reactions typically achieve yields above 70%, with purity exceeding 95% after purification.Reaction Time:

Amination reactions generally complete within 4–12 hours depending on temperature and solvent system.Scale:

Laboratory syntheses are performed on milligram to gram scale, while industrial processes scale up to kilogram or ton quantities using continuous flow systems.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Cyclopentylamine, halopyridazine, base, DMF | 25–80°C, 4–12 hours | Straightforward, high selectivity | Requires halogenated precursor |

| Cyclization of Precursors | Hydrazine, keto acid derivatives | Heating under reflux | Builds pyridazine ring in situ | Multi-step, longer synthesis |

| Industrial Continuous Flow | Same as nucleophilic substitution, automated | Controlled temperature and flow | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Kinase Inhibition in Cancer Treatment

One of the primary applications of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid is its function as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their dysregulation is often associated with various cancers.

Case Studies

- Breast Cancer : Clinical studies have shown that compounds similar to 3-(Cyclopentylamino)pyridazine-4-carboxylic acid, such as PD-0332991 (palbociclib), have demonstrated significant efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. Patients receiving such combinations showed improved progression-free survival compared to those receiving standard therapies alone .

- Lymphoma : Research indicates that CDK inhibitors can also be effective against mantle cell lymphoma, where they induce apoptosis and inhibit cell proliferation. The selective inhibition of CDK4/6 has been linked to reduced phosphorylation of RB and decreased expression of proliferation markers like Ki-67 .

Neurological Applications

Beyond oncology, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid has potential applications in treating neurological disorders due to its influence on receptor modulation.

GABAB Receptor Modulation

Recent studies have explored the compound's role as a positive allosteric modulator of GABAB receptors. This modulation can provide therapeutic benefits for conditions such as epilepsy and anxiety disorders by enhancing the physiological response of GABAB receptors without the side effects typically associated with direct agonists .

Research Findings

Research indicates that compounds acting on GABAB receptors can help protect against excitotoxicity and neuronal damage, which are common in neurodegenerative diseases. The ability to modulate these receptors effectively could lead to new treatment strategies for conditions like Alzheimer's disease and multiple sclerosis .

Summary Table of Applications

| Application Area | Mechanism/Effect | Relevant Studies/Findings |

|---|---|---|

| Cancer Treatment | Inhibition of CDK4/6 leading to G1 arrest | Effective in breast cancer and lymphoma models |

| Neurological Disorders | Modulation of GABAB receptors | Potential benefits in epilepsy and anxiety |

| General Kinase Inhibition | Broad spectrum activity against various kinases | Investigated for multiple therapeutic uses |

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

- 3-(Isopropylamino)pyridazine-4-carboxylic acid (CAS 1525619-02-6): Features an isopropyl group instead of cyclopentyl, reducing steric bulk and lipophilicity. Molecular formula: C₈H₁₁N₃O₂; MW: 181.20 g/mol .

- Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1): Replaces the amino group with chlorine and the carboxylic acid with an ethyl ester, rendering it less polar and more synthetically versatile. Formula: C₇H₇ClN₂O₂; purity: 97% .

- 3-Methoxy-pyridazine-4-carboxylic acid (CAS 1518277-38-7): Substitutes the amino group with methoxy, reducing hydrogen-bonding capacity. Formula: C₆H₆N₂O₃; MW: 154.12 g/mol .

Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent | Notable Properties |

|---|---|---|---|---|---|

| 3-(Cyclopentylamino)pyridazine-4-COOH | N/A | C₁₀H₁₄N₃O₂ | ~224.24 | Cyclopentylamino | High lipophilicity; moderate acidity |

| 3-(Isopropylamino)pyridazine-4-COOH | 1525619-02-6 | C₈H₁₁N₃O₂ | 181.20 | Isopropylamino | Lower steric hindrance; improved solubility |

| Ethyl 3-chloropyridazine-4-carboxylate | 1445-54-1 | C₇H₇ClN₂O₂ | 186.60 | Chloro, ethyl ester | Prodrug potential; synthetic intermediate |

| 3-Methoxy-pyridazine-4-COOH | 1518277-38-7 | C₆H₆N₂O₃ | 154.12 | Methoxy | Electron-donating; reduced H-bond donor |

- Lipophilicity : Cyclopentyl > isopropyl > cyclopropyl > methoxy. This impacts membrane permeability and logP values.

- Acidity: The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-donating substituents (e.g., methoxy) slightly reduce acidity compared to amino groups .

Biological Activity

3-(Cyclopentylamino)pyridazine-4-carboxylic acid, with the CAS number 1535418-59-7, is a heterocyclic compound that has drawn attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative effectiveness with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopentylamino group and a carboxylic acid moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid primarily involves its interaction with various molecular targets. The compound is known to act as an enzyme inhibitor, affecting specific metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory responses or microbial resistance mechanisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid:

Case Studies

- Antimicrobial Activity : In a study examining various pyridazine derivatives, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid was found to possess significant antibacterial properties against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Research indicated that this compound could effectively inhibit PDE4, an enzyme implicated in inflammatory diseases such as asthma and COPD. The inhibition led to a reduction in pro-inflammatory cytokine release in vitro, highlighting its therapeutic potential in managing chronic inflammatory conditions.

- Antitubercular Activity : A screening of molecular libraries identified this compound as having promising antitubercular activity, with IC90 values indicating effective inhibition of Mycobacterium tuberculosis growth at submicromolar concentrations. This positions it as a potential candidate for further development against drug-resistant tuberculosis strains.

Comparative Analysis

When compared to similar compounds such as 2,3-diaminopyridine and other pyridazine derivatives, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid demonstrates enhanced selectivity and potency in certain biological assays. The presence of the cyclopentylamino group appears to enhance its interaction with target enzymes and receptors, leading to improved efficacy profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(cyclopentylamino)pyridazine-4-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves condensation of cyclopentylamine with a pyridazine-4-carboxylic acid derivative, followed by cyclization. Key parameters include:

- Catalysts : Palladium or copper-based catalysts (e.g., Pd/C) for coupling reactions .

- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres .

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the product .

- Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-modal approach ensures accuracy:

- Structural elucidation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclopentylamino and carboxylic acid moieties .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm .

- Thermal stability : TGA/DSC to determine decomposition temperatures .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to unvalidated toxicity .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence and radiometric methods .

- Batch comparison : Analyze multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .

- Literature cross-check : Compare data against peer-reviewed studies (avoiding non-validated sources like patents) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, bicyclic) to assess steric/electronic effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities to target enzymes like PCSK9 .

- Biological testing : Screen analogs in cell-based assays (e.g., IC₅₀ determination in cancer lines) paired with SPR for binding kinetics .

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve molecular geometry to identify hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- Co-crystallization : Grow crystals with target proteins (e.g., kinases) to map binding pockets .

- Data validation : Cross-reference with Cambridge Structural Database entries for similar pyridazine derivatives .

Q. What methodologies are suitable for stability studies under varying pH and temperature?

Methodological Answer:

Q. How can patent literature inform the design of novel analogs with improved bioactivity?

Methodological Answer:

- Claim analysis : Extract structural motifs from patents (e.g., cyclopentylamino groups in PCSK9 inhibitors) .

- SAR mining : Identify recurring substitutions (e.g., fluorine or methyl groups) linked to potency .

- Freedom-to-operate checks : Use databases like Espacenet to avoid infringement in derivative design .

Q. What in vitro/in vivo models are appropriate for preliminary toxicology assessments?

Methodological Answer:

- In vitro : HepG2 cell assays for hepatotoxicity screening; Ames test for mutagenicity .

- In vivo : Acute toxicity studies in rodents (OECD 423) with histopathology endpoints .

- Metabolite profiling : Use LC-HRMS to identify reactive metabolites (e.g., glutathione adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.